molecular formula C20H19NO5 B2793711 (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate CAS No. 946346-78-7

(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate

Cat. No. B2793711
CAS RN: 946346-78-7
M. Wt: 353.374
InChI Key: VXHMVDKJCXBCFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of isoxazoles, like the one in the given compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Physical And Chemical Properties Analysis

The molecular weight of “(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” is 353.374. Further physical and chemical properties are not specified in the available resources.

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Given their synthetic availability, special chemical and biological properties, and widespread practical use, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles . This suggests that the future directions in the study of compounds like “(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” may involve the development of new synthetic strategies and the design of new isoxazole derivatives .

properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-14-6-8-15(9-7-14)19-10-16(21-26-19)12-25-20(22)13-24-18-5-3-4-17(11-18)23-2/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHMVDKJCXBCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate

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